N,N'-di(2,3-dihydro-1,4-benzodioxin-6-yl)butanediamide N,N'-di(2,3-dihydro-1,4-benzodioxin-6-yl)butanediamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1065051
InChI: InChI=1S/C20H20N2O6/c23-19(21-13-1-3-15-17(11-13)27-9-7-25-15)5-6-20(24)22-14-2-4-16-18(12-14)28-10-8-26-16/h1-4,11-12H,5-10H2,(H,21,23)(H,22,24)
SMILES: C1COC2=C(O1)C=CC(=C2)NC(=O)CCC(=O)NC3=CC4=C(C=C3)OCCO4
Molecular Formula: C20H20N2O6
Molecular Weight: 384.4 g/mol

N,N'-di(2,3-dihydro-1,4-benzodioxin-6-yl)butanediamide

CAS No.:

Inhibitors

Cat. No.: VC1065051

Molecular Formula: C20H20N2O6

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

N,N'-di(2,3-dihydro-1,4-benzodioxin-6-yl)butanediamide -

Molecular Formula C20H20N2O6
Molecular Weight 384.4 g/mol
IUPAC Name N,N//'-bis(2,3-dihydro-1,4-benzodioxin-6-yl)butanediamide
Standard InChI InChI=1S/C20H20N2O6/c23-19(21-13-1-3-15-17(11-13)27-9-7-25-15)5-6-20(24)22-14-2-4-16-18(12-14)28-10-8-26-16/h1-4,11-12H,5-10H2,(H,21,23)(H,22,24)
Standard InChI Key YPQDJHAFKVGPNV-UHFFFAOYSA-N
SMILES C1COC2=C(O1)C=CC(=C2)NC(=O)CCC(=O)NC3=CC4=C(C=C3)OCCO4
Canonical SMILES C1COC2=C(O1)C=CC(=C2)NC(=O)CCC(=O)NC3=CC4=C(C=C3)OCCO4

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator